molecular formula C25H26N4O3 B2969945 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540479-78-5

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2969945
CAS RN: 540479-78-5
M. Wt: 430.508
InChI Key: UCFSCTXIAFOJQG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms and a benzene ring fused to a pyrimidine ring . It also has methoxyphenyl and dimethyl groups attached to it.

Scientific Research Applications

Antihistaminic Activity

A study by Alagarsamy et al. (2009) synthesized a series of compounds related to the chemical , revealing their potential as H1-antihistaminic agents. These compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, suggesting potential applications in allergy treatments (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibition and Cancer Research

Driowya et al. (2016) researched a series of triazoloquinazolinone-based compounds designed as tubulin polymerization inhibitors. They identified compounds with potent anticancer activity in various cancer cell lines, indicating their potential use in cancer therapy (Driowya et al., 2016).

Antimicrobial Properties

Pandey et al. (2009) synthesized novel fused heterocyclic systems, including triazoloquinazolinone derivatives. These compounds exhibited significant antibacterial and antifungal activities against a range of pathogens, highlighting their potential in developing new antimicrobial agents (Pandey et al., 2009).

Benzodiazepine Receptor Modulation

Francis et al. (1991) investigated triazoloquinazolinone derivatives for their affinity to benzodiazepine receptors. They identified several potent antagonists, suggesting applications in neuropsychiatric disorder treatment (Francis et al., 1991).

Antihypertensive Potential

Alagarsamy et al. (2007) synthesized a series of triazoloquinazolinone derivatives and evaluated their antihypertensive activity. The compounds showed significant effects in reducing blood pressure, indicating potential use in hypertension management (Alagarsamy et al., 2007).

properties

IUPAC Name

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-25(2)13-19-21(20(30)14-25)22(15-8-10-17(31-3)11-9-15)29-24(26-19)27-23(28-29)16-6-5-7-18(12-16)32-4/h5-12,22H,13-14H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFSCTXIAFOJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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